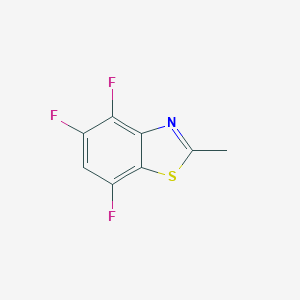

4,5,7-Trifluoro-2-methylbenzothiazole

Description

Properties

IUPAC Name |

4,5,7-trifluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLYXCLFKUAMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2S1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

-

Trifluoroacetylation : this compound (1.7 mmol) is dissolved in THF and treated with NaH (1.7 mmol) at 0°C. Ethyl trifluoroacetate (3.77 mmol) is added dropwise, and the mixture is stirred for 1 hour.

-

Cyclization : The intermediate is heated to 70–75°C in the presence of concentrated hydrochloric acid, inducing cyclization to form the target compound.

-

Isolation : The product is precipitated by cooling to 0°C, filtered, and vacuum-dried, achieving a yield of 88–92% with 99% purity.

This method’s advantages include milder conditions and reduced environmental impact compared to P₄S₁₀-based routes. However, the requirement for anhydrous THF and careful temperature control may increase operational complexity.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of each synthesis route:

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluoro-2-methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 4,5,7-trifluoro-2-methylbenzothiazole, as effective antimicrobial agents. Research indicates that these compounds exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis), with several derivatives showing enhanced inhibitory concentrations compared to standard drugs . For instance, compounds synthesized from benzothiazole scaffolds demonstrated significant anti-tubercular activity, with some exhibiting better efficacy than traditional treatments like Isoniazid and Rifampicin .

Anti-inflammatory and Analgesic Properties

The benzothiazole framework has been associated with anti-inflammatory and analgesic effects. Compounds derived from this scaffold have shown substantial reductions in edema volume in experimental models, outperforming conventional analgesics such as aspirin . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance these pharmacological properties .

Cancer Research

this compound has also been explored for its anticancer potential. It is part of a broader class of benzothiazole derivatives that have shown promise in inhibiting cancer cell proliferation through various mechanisms. Notably, some derivatives have been identified as potent inhibitors of specific cancer-related enzymes .

Agricultural Applications

Benzothiazole derivatives are widely utilized in agriculture as fungicides and herbicides. The introduction of trifluoromethyl groups into the benzothiazole structure can enhance biological activity and selectivity towards target pests while reducing toxicity to non-target organisms . The compound's ability to inhibit certain plant pathogens makes it a candidate for developing new agrochemicals.

Material Science

Polymer Chemistry

In material science, this compound is used as a building block for synthesizing polymers with specific properties. The incorporation of fluorinated groups can improve the thermal stability and chemical resistance of polymers . Research has shown that polymers derived from benzothiazole structures exhibit desirable mechanical properties and can be tailored for specific applications in coatings and films.

Data Tables

Case Studies

- Anti-Tubercular Activity Study : A recent study synthesized various benzothiazole derivatives to evaluate their anti-tubercular properties. The compound this compound was among those tested, showing promising results with lower MIC values compared to standard treatments .

- Polymer Development : Researchers have developed new polymeric materials incorporating this compound that exhibit enhanced mechanical properties and thermal stability. These materials are being explored for use in protective coatings due to their superior performance under harsh conditions .

- Cancer Inhibition Research : A series of novel benzothiazole derivatives were synthesized to target specific cancer pathways. The incorporation of the trifluoromethyl group significantly increased the potency of these compounds against various cancer cell lines .

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Key Observations :

- Steric Influence : The 2-methyl group in the target compound may reduce reactivity at the thiazole nitrogen compared to unsubstituted benzothiazoles (e.g., ’s compounds, which lack steric hindrance at position 2) .

Physicochemical Data Comparison

Notes:

- The higher logP of ’s Compound 5 reflects the nitro-phenylfuran moiety’s hydrophobicity, whereas this compound’s lower logP may improve aqueous solubility for drug delivery .

Biological Activity

4,5,7-Trifluoro-2-methylbenzothiazole is a fluorinated derivative of benzothiazole, a compound known for its diverse biological activities. The presence of three fluorine atoms significantly enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular structure of this compound is characterized by the presence of a benzothiazole ring with three fluorine substituents at the 4, 5, and 7 positions. This unique substitution pattern influences its reactivity and interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C₇H₄F₃N₁S |

| Molecular Weight | 201.17 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and binding affinity to proteins and enzymes. Preliminary studies suggest that it may inhibit various enzymatic pathways involved in cellular proliferation and inflammation.

Key Mechanisms Identified:

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains.

- Antioxidant Properties : May scavenge free radicals and reduce oxidative stress.

Biological Activity Studies

Recent research has highlighted the potential applications of this compound in various fields:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 μM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

- Antimicrobial Effects :

- Antioxidant Activity :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzothiazole derivatives:

Table 2: Comparative Biological Activities

| Compound | IC50 (µM) against MCF-7 | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | ~10 | 15 (S. aureus), 30 (E. coli) | Moderate |

| 5-Fluoro-2-methylbenzothiazole | ~20 | 25 (S. aureus), >50 (E. coli) | Low |

| Benzothiazole | ~30 | >50 (S. aureus), >50 (E. coli) | Low |

Case Studies

Several case studies have explored the therapeutic potential of benzothiazole derivatives including this compound:

- Cancer Therapeutics :

- Microbial Resistance :

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclization | DMSO, 18h reflux | 65% | |

| Microwave-assisted | Ethanol, 130°C, 45 min | 70% |

Q. Optimization Tips :

- Monitor fluorination efficiency via NMR to track substituent incorporation.

- Adjust stoichiometry of methylating agents to avoid over-alkylation.

Basic: How should researchers characterize this compound to confirm structural purity?

Methodological Answer:

Use a multi-technique approach:

Spectroscopy :

- and NMR : Identify methyl (-CH) and fluorinated aromatic protons. Fluorine substituents deshield adjacent protons, causing distinct splitting patterns .

- FT-IR : Confirm C-F stretches (1000–1100 cm) and benzothiazole ring vibrations (1500–1600 cm) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for CHFNS: 216.02 g/mol).

X-ray Crystallography : Resolve crystal packing and dihedral angles between fluorinated aryl rings and the benzothiazole core (e.g., planar deviations <0.05 Å) .

Critical Step : Perform elemental analysis to ensure >98% purity, especially if the compound is used in biological assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use local exhaust ventilation to prevent inhalation of dust or vapors. Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated gloves must not leave the work area .

- Storage : Keep in amber glass containers at room temperature (20–25°C) under inert gas (N or Ar) to prevent photodegradation .

Q. Emergency Measures :

- In case of skin contact, wash immediately with 10% NaHCO solution to neutralize acidic byproducts .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for antitumor applications?

Methodological Answer:

- Fluorine Positioning : The 4,5,7-trifluoro pattern enhances electron-withdrawing effects, improving DNA intercalation. Compare with 6-fluoro analogs, which show reduced cytotoxicity in MCF-7 breast cancer cells (IC = 12 µM vs. 25 µM) .

- Methyl Substitution : The 2-methyl group increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration for CNS-targeted therapies .

Q. Experimental Design :

Synthesize derivatives with varying fluorine/methyl positions.

Assess cytotoxicity via MTT assays against cancer cell lines.

Perform molecular docking to evaluate binding to topoisomerase II or EGFR kinases .

Advanced: How should researchers address contradictions in reported synthetic yields for fluorinated benzothiazoles?

Methodological Answer:

Contradictions often arise from solvent polarity, catalyst selection, or purification methods. For example:

- Case Study : Yields for analogous compounds range from 50% (DMSO, conventional heating) to 75% (microwave, ethanol). This discrepancy is attributed to reduced side reactions under microwave conditions .

Q. Resolution Strategy :

Design of Experiments (DoE) : Vary temperature, solvent, and catalyst (e.g., p-TsOH vs. HSO) in a factorial design.

Analytical Monitoring : Use HPLC to track intermediate formation and byproducts.

Reproducibility Checks : Repeat reactions in triplicate under controlled humidity (<30% RH) to minimize hydrolysis .

Advanced: What environmental interactions should be considered when studying this compound’s stability?

Methodological Answer:

- Surface Adsorption : Fluorinated benzothiazoles adsorb onto indoor surfaces (e.g., glass, PVC) via hydrophobic interactions. Use quartz crystal microbalance (QCM) studies to quantify adsorption rates (~0.2 ng/cm/min at 25°C) .

- Oxidative Degradation : Exposure to ozone (50 ppb) in environmental chambers leads to cleavage of the benzothiazole ring, forming trifluoroacetic acid (TFA). Monitor via LC-MS/MS .

Q. Mitigation Strategies :

- Store samples in amber vials with PTFE-lined caps to reduce photolysis and volatilization.

- Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.